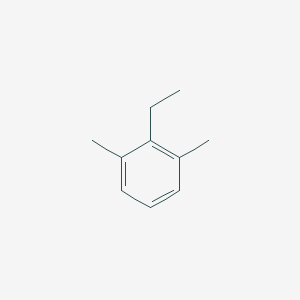

2-Ethyl-m-xylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-4-10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIKRULMSSADAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062675 | |

| Record name | 2-Ethyl-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2870-04-4 | |

| Record name | 1,3-Dimethyl-2-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2870-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-m-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002870044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-ethyl-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-M-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHX7H4W9WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Manufacturing Methodologies of 2 Ethyl M Xylene

Industrial Production Strategies for C8 Aromatics Mixtures

The industrial production of 2-ethyl-m-xylene is not typically a standalone process but is rather integrated within the production of mixed C8 aromatics. These mixtures, primarily derived from catalytic reforming of naphtha or steam cracking of hydrocarbons, consist of ethylbenzene (B125841) and the three xylene isomers: ortho-xylene (o-xylene), meta-xylene (m-xylene), and para-xylene (p-xylene). researchgate.netresearchgate.net The isolation and conversion of these isomers are central to obtaining the desired products, including this compound.

Catalytic Alkylation of Parent Xylene Isomers and Related Aromatics

The direct synthesis of this compound can be achieved through the catalytic alkylation of its parent isomer, m-xylene (B151644). This process typically involves the reaction of m-xylene with an ethylating agent, such as ethylene (B1197577) or ethyl halides, in the presence of a suitable catalyst.

The reaction is a classic electrophilic aromatic substitution, where the ethyl group is introduced onto the benzene (B151609) ring. The choice of catalyst is crucial to direct the ethyl group to the desired position and to minimize the formation of byproducts. Lewis acids, such as aluminum chloride (AlCl₃), are commonly employed as catalysts. The reaction conditions, including temperature and pressure, are optimized to favor mono-alkylation and achieve a desirable yield of this compound.

| Catalyst | Ethylating Agent | Temperature (°C) | Pressure (bar) | Reaction Time (hours) | Key Considerations |

| Aluminum chloride (AlCl₃) | Ethyl chloride | 80–120 | 5–10 | 2–4 | Yields are dependent on catalyst loading and stoichiometry. Excess ethyl chloride can favor mono-alkylation. Post-reaction purification is necessary to remove catalyst residues. |

| Zeolite Catalysts | Ethylene | Variable | Variable | Variable | Zeolite catalysts can offer shape selectivity, potentially favoring the formation of specific isomers and reducing byproduct formation. |

Methylation and Transalkylation Processes

Methylation and transalkylation are key processes within aromatics complexes that can be manipulated to alter the composition of the xylene isomer pool. wikipedia.org Transalkylation, in particular, is a vital industrial reaction that involves the redistribution of alkyl groups between aromatic molecules. wikipedia.org This is often employed to convert overproduced toluene (B28343) and heavier C9+ aromatics into more valuable xylenes (B1142099) and benzene. wikipedia.orgexxonmobilchemical.com

The process typically utilizes zeolite catalysts and is carried out at elevated temperatures and pressures in the presence of hydrogen. nefthim.com While the primary goal is often the production of p-xylene (B151628), the reaction mixture will contain a near-equilibrium distribution of xylene isomers, including m-xylene, which is the precursor for this compound. researchgate.net The flexibility of these processes allows for the adjustment of feedstock and operating conditions to optimize the yield of desired isomers. exxonmobilchemical.com

| Process | Catalyst Type | Feedstock | Temperature (°C) | Pressure (MPa) | H₂:HC Molar Ratio | Space Velocity (h⁻¹) |

| Transalkylation | Proprietary dual zeolite with low precious metal content (TransPlus℠ 5) | C₉+ aromatics and toluene/benzene | Not specified | Not specified | Lower H₂:HC ratio | Not specified |

| Transalkylation | Zeolite catalyst | Toluene and C₉ aromatic hydrocarbons | 400–450 | 3 | 6–10:1 | ~1.0 |

| Transalkylation | Zeolite catalyst with bismuth and nickel on beta zeolite | Toluene and C9 aromatics | Not specified | Not specified | Not specified | Not specified |

| Toluene Disproportionation | Zeolite catalyst | Toluene | 540 | Not specified | Not specified | 0.9 |

Laboratory and Advanced Synthetic Routes to this compound and its Derivatives

In addition to large-scale industrial production, various laboratory and advanced synthetic methods are employed for the targeted synthesis of this compound and its derivatives. These methods offer greater control over the molecular structure and allow for the introduction of specific functional groups.

Multi-Step Organic Synthesis Approaches

Multi-step synthesis provides a versatile platform for the preparation of complex derivatives of this compound. A common strategy involves the initial synthesis of the this compound core, followed by a series of functional group transformations. For example, a plausible synthetic route could begin with the Friedel-Crafts acylation of m-xylene, followed by reduction to introduce the ethyl group. Subsequent reactions, such as nitration, halogenation, or oxidation of the methyl groups, can be employed to introduce further functionality onto the aromatic ring. The order of these reaction steps is critical in determining the final substitution pattern of the product. lumenlearning.com

Friedel-Crafts Alkylation and Arylation Reactions

The Friedel-Crafts alkylation is a fundamental and widely used method for the laboratory synthesis of this compound. This reaction involves the electrophilic substitution of an alkyl group onto an aromatic ring. In the context of this compound synthesis, m-xylene is reacted with an ethylating agent, such as an ethyl halide (e.g., ethyl chloride or ethyl bromide), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). youtube.com

The reaction is typically carried out in an inert solvent and may require cooling to control the reaction rate and minimize side reactions, such as polyalkylation. youtube.com The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired product.

| Aromatic Substrate | Alkylating Agent | Catalyst | Reaction Conditions | Key Considerations |

| m-Xylene | tert-Butyl chloride | Ferric chloride (FeCl₃) | Cooled in an ice bath, followed by warming to room temperature. youtube.com | While this example uses a tert-butyl group, the principle applies to ethylation with an appropriate ethylating agent. The reaction evolves HCl gas. |

| p-Xylene | 1-Bromopropane | Aluminum chloride (AlCl₃) | Not specified | This example on a different xylene isomer illustrates the general conditions for Friedel-Crafts alkylation. |

Carbonylation Reactions in Derivative Synthesis (e.g., m-Xylylene Dicarbamate)

Carbonylation reactions are powerful tools for the synthesis of derivatives of xylene isomers, introducing carbonyl functionalities that can serve as precursors for a variety of other compounds. A notable example is the synthesis of m-xylylene dicarbamate (XDC), a crucial intermediate for the production of m-xylylene diisocyanate (XDI). nih.gov

The synthesis of XDC can be achieved through the carbonylation of m-xylylene diamine (XDA) with ethyl carbamate (B1207046). nih.gov This process is effectively catalyzed by hierarchical TS-1 (HTS-1) zeolite, which exhibits high performance due to its weak acidity and specific porous structure. nih.gov This phosgene-free route is considered a more environmentally benign alternative to traditional methods. nih.gov

| Reactants | Catalyst | Temperature (°C) | Time (h) | Pressure (MPa) | Yield of XDC (%) |

| m-Xylylene diamine (XDA), Ethyl carbamate (EC) | Hierarchical TS-1 (HTS-1) | 200 | 1 | 1.8 | 61.3 |

| m-Xylylene diamine (XDA), Ethyl carbamate (EC) | Hierarchical TS-1 (HTS-1) | 200 | 2 | 1.8 | 72.5 |

| m-Xylylene diamine (XDA), Ethyl carbamate (EC) | Hierarchical TS-1 (HTS-1) | 200 | 4 | 1.8 | 83.2 |

| m-Xylylene diamine (XDA), Ethyl carbamate (EC) | Hierarchical TS-1 (HTS-1) | 200 | 6 | 1.8 | 88.5 |

| m-Xylylene diamine (XDA), Ethyl carbamate (EC) | Hierarchical TS-1 (HTS-1) | 200 | 8 | 1.8 | 88.5 |

Catalytic Optimization in this compound Synthesis

The industrial production of specific aromatic isomers such as this compound is heavily reliant on catalytic processes that can maximize product selectivity while maintaining high conversion rates. The synthesis, typically involving the alkylation of m-xylene with an ethylating agent, is subject to the formation of multiple isomers and byproducts. Therefore, the optimization of catalysts and reaction parameters is a critical field of study to enhance the efficiency and economic viability of the manufacturing process.

Role of Zeolite Catalysts in Alkylation and Isomerization (e.g., HZSM-5, TS-1)

Zeolite catalysts are crystalline aluminosilicates with a highly ordered, microporous structure, making them exceptionally valuable in petrochemical synthesis due to their shape-selective properties. Their well-defined pore and channel systems, often comparable in size to small molecules, allow them to control which reactants can enter and which products can exit the catalyst's active sites. wisc.edubcrec.id This "molecular sieving" capability is fundamental to directing reactions toward a desired isomer.

HZSM-5 , a medium-pore zeolite with a ten-membered ring channel structure, is a widely studied and commercially significant catalyst for xylene isomerization and alkylation. wisc.edumdpi.com In the context of C8 aromatics, HZSM-5 can facilitate the conversion of other isomers, like ethylbenzene, into a mixture of xylenes. researchgate.net However, the acidic sites on the external surface of the parent HZSM-5 catalyst can promote non-selective reactions, such as the isomerization of the desired product into a thermodynamic equilibrium mixture of isomers. mdpi.com

To overcome this limitation, significant research has focused on the modification of HZSM-5 catalysts to enhance shape selectivity. Key strategies include:

Passivation of External Acid Sites: The active sites on the exterior surface of the zeolite crystal are not shape-selective and can catalyze undesirable side reactions. By passivating these sites, the reaction is confined to the shape-selective micropores. This is often achieved by coating the zeolite with a layer of silica (B1680970) (SiO₂) or by growing an epitaxial shell of silicalite-1 (a silica-based zeolite with a similar structure to ZSM-5 but lacking aluminum and, therefore, acidity). mdpi.comacs.org This modification effectively shields the external framework, preventing the desired this compound from isomerizing into other compounds after it is formed within the pores. mdpi.com

Acidity Regulation: The strength and distribution of acid sites within the zeolite are crucial. Modification techniques, such as boron modification or controlled dealumination, can be used to weaken the catalyst's acidity, which can suppress side reactions like disproportionation and transalkylation. researchgate.netsciopen.com

The table below summarizes findings from studies on HZSM-5 modification for xylene production, illustrating the impact on catalyst performance.

| Catalyst | Modification Strategy | Toluene Conversion (%) | p-Xylene Selectivity (%) | Catalyst Stability (Time on Stream) | Research Finding |

| Parent HZSM-5 | None | ~11% (initial), <9% (after 50h) | 67.9% | Decreased stability due to coke formation | Lower selectivity and stability attributed to active, non-selective external acid sites. mdpi.com |

| HZSM-5@silicalite-1 | Silicalite-1 coating | ~11% (stable) | >80.0% | Good stability over 170h | Significantly passivates external acid sites, preventing p-xylene isomerization and enhancing selectivity. mdpi.com |

| Zn/P/ZSM-5 | Zinc and Phosphorus impregnation | ~100% (Methanol Conversion) | - | - | Total acid strength is crucial for high conversion and aromatic yield. acs.org |

| Zn/P/Si/ZSM-5 | Surface modification with SiO₂ | ~100% (Methanol Conversion) | 89.6% | Stable in continuous cycles | Weak external acid sites in a small amount play a key role in increasing p-xylene selectivity. acs.org |

TS-1 (Titanium Silicalite-1) is another important zeolite catalyst known for its unique catalytic properties, primarily in selective oxidation reactions due to the presence of titanium atoms in the silicate (B1173343) framework. While its primary application is in processes like epoxidation, the strategies used to optimize its performance are relevant to advanced catalyst design for hydrocarbon processing. acs.org Research has shown that hydrothermal modification of TS-1 can be used to regulate the microenvironment and coordination state of the titanium species. This fine-tuning of the active sites can remarkably improve both catalytic activity and selectivity. acs.org The principles of precisely engineering active sites and controlling the catalyst's microenvironment, as demonstrated with TS-1, represent a sophisticated approach that could be adapted for complex alkylation reactions to produce high-purity isomers like this compound.

Investigation of Process Parameters for Enhanced Selectivity and Yield

Key process parameters that are investigated to enhance selectivity and yield include:

Temperature: Reaction temperature has a profound effect on catalytic activity. Higher temperatures generally increase the reaction rate but can also promote undesirable side reactions, such as cracking and coke formation, which deactivates the catalyst. Sensitivity analyses in related processes like toluene methylation show that optimal temperature ranges are often between 400°C and 550°C. acs.org

Pressure: The system pressure can influence reactant phase, residence time, and certain reaction pathways. Typical pressures investigated for related aromatic alkylations range from 200 to 500 kPa. acs.org

Feed Ratio: The molar ratio of the reactants (e.g., m-xylene to the ethylating agent) is a critical variable. Optimizing this ratio is essential for maximizing the conversion of the limiting reactant and preventing side reactions associated with an excess of one component. For instance, in toluene methylation, toluene-to-methanol feed ratios are typically varied from 2 to 8 to find an optimal balance. acs.org

Weight Hourly Space Velocity (WHSV): WHSV defines the mass flow rate of reactants per unit mass of the catalyst, effectively controlling the residence time of the molecules within the reactor. Lower WHSV (longer residence time) can lead to higher conversion but may also increase the likelihood of secondary reactions, reducing selectivity. mdpi.com

Use of Diluents: The introduction of a diluent gas, such as nitrogen or hydrogen, into the feed stream can impact the reaction. An inert gas like nitrogen can help control the partial pressure of reactants and manage heat distribution in the reactor, while a reactive gas like hydrogen can help suppress coke formation and prevent certain side reactions, thereby prolonging catalyst life and improving selectivity. acs.org

The following table, based on sensitivity analyses from related aromatic alkylation processes, illustrates how these parameters can be manipulated to achieve desired outcomes.

| Parameter | Range Investigated | Objective Function | Constraint | Finding |

| Temperature | 400.0–550.0 °C | Maximize p-Xylene Selectivity | 40.0% Methanol Loss | Temperature significantly affects the trade-off between reaction rate and selectivity. acs.org |

| Pressure | 200.0–500.0 kPa | Maximize p-Xylene Selectivity | 40.0% Methanol Loss | Influences reaction kinetics and product distribution. acs.org |

| Feed Ratio (FT/FM) | 2–8 | Maximize p-Xylene Selectivity | 40.0% Methanol Loss | A higher ratio can enhance selectivity for the desired xylene isomer. acs.org |

| Diluent (H₂ or N₂) | Variable Molar Ratios | Maximize p-Xylene Selectivity | 40.0% Methanol Loss | A high molar ratio of diluent to the alkylating agent was found to intensify p-xylene selectivity. acs.org |

Through the careful selection of a modified zeolite catalyst and the precise control of these process parameters, the synthesis of this compound can be optimized to achieve high selectivity and yield, making the process more efficient and commercially viable.

Chemical Reactivity and Mechanistic Transformations of 2 Ethyl M Xylene

Fundamental Reaction Pathways

Oxidation Reaction Mechanisms (e.g., Ozone-Initiated Oxidation of m-Xylene)

The oxidation of 2-ethyl-m-xylene, like other alkylbenzenes, can proceed via the alkyl side-chains or the aromatic ring, depending on the oxidant and reaction conditions. Strong oxidizing agents such as potassium permanganate (B83412) or chromic acid typically lead to the oxidation of the alkyl groups to form carboxylic acids.

A well-studied analogue is the OH-initiated oxidation of m-xylene (B151644), which provides insight into the atmospheric oxidation mechanism. researchgate.netresearchgate.net The process is initiated by the abstraction of a hydrogen atom from one of the methyl groups by a hydroxyl radical (OH), forming a methylbenzyl radical. This radical then reacts with molecular oxygen (O₂) to yield a benzyl (B1604629) peroxy radical. researchgate.net Subsequent reactions can lead to a variety of ring-retaining products, such as m-tolualdehyde, and ring-opening products like methylglyoxal (B44143) and other dicarbonyls. researchgate.netresearchgate.net

In industrial settings, such as the Claus process where aromatic contaminants are removed, m-xylene oxidation by sulfur dioxide (SO₂) has been studied. The mechanism involves the formation of m-xylene radicals through H-abstraction, followed by an exothermic addition of SO₂ to the radical. Subsequent O-S bond cleavage releases sulfur monoxide (SO) and leaves an oxygen atom on the aromatic ring, leading to the formation of CO. kaust.edu.sa

Table 1: Products from OH-Initiated Oxidation of m-Xylene

| Product | Yield (%) | Type |

|---|---|---|

| m-Tolualdehyde | 6.42 ± 0.89 | Ring-Retaining |

| Methylglyoxal | 15.1 ± 4.2 | Ring-Opening |

| Dimethylphenols | Variable | Ring-Retaining |

| 4-oxo-2-pentenal | Variable | Ring-Opening |

Source: Data derived from studies on m-xylene oxidation. researchgate.net

2.1.2. Reduction Reaction MechanismsReduction reactions of this compound typically involve the hydrogenation of the aromatic ring. This is accomplished using hydrogen gas (H₂) in the presence of a metal catalyst. The reaction converts the aromatic ring into a cyclohexane (B81311) ring, resulting in the formation of ethyl-m-xylene derivatives with a saturated cyclic structure. The specific catalyst and reaction conditions (temperature, pressure) determine the extent of hydrogenation and the distribution of stereoisomers.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The mechanism proceeds in two main steps:

Attack by the Electrophile : The aromatic π-electron system acts as a nucleophile and attacks an electrophile (E⁺). This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comuci.edulibretexts.org

Deprotonation : A base removes a proton from the sp³-hybridized carbon atom of the sigma complex. This restores the aromaticity of the ring and results in the substitution of a hydrogen atom with the electrophile. masterorganicchemistry.com

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, the positions of substitution are directed by the existing alkyl groups.

Influence of Alkyl Group Electronic Effects on Reactivity

Alkyl groups, such as the methyl and ethyl groups on this compound, are activating substituents in electrophilic aromatic substitution. They increase the rate of reaction compared to benzene because they are electron-donating groups. uci.edulibretexts.org This electron-donating ability stems from two main effects:

Inductive Effect (+I) : Alkyl groups are considered to have a weak electron-donating inductive effect, pushing electron density through the sigma bonds to the aromatic ring. stackexchange.comkhanacademy.org This enriches the electron density of the ring, making it more attractive to electrophiles. However, some recent computational studies suggest that alkyl groups may be inductively electron-withdrawing compared to hydrogen, and their stabilizing effects are better explained by other factors. nih.govresearchgate.net

Hyperconjugation : This involves the delocalization of electrons from the C-H sigma bonds of the alkyl group into the π-system of the benzene ring. This effect is particularly important in stabilizing the carbocation intermediate formed during the reaction. khanacademy.org

These electron-donating effects are most pronounced at the ortho and para positions relative to the alkyl group. libretexts.org Consequently, alkyl groups are known as ortho, para-directors. In this compound, the two methyl groups are at positions 1 and 3, and the ethyl group is at position 2. The combined directing effects of these three activating groups will steer incoming electrophiles primarily to the unoccupied positions 4, 5, and 6, with the precise distribution depending on steric hindrance and the specific electrophile used. The positions ortho and para to the activating groups are the most nucleophilic and lead to the most stable carbocation intermediates. libretexts.org

Isomerization Dynamics and Mechanisms Involving this compound

Isomerization of Ethylbenzene (B125841) to Xylenes (B1142099)

In the petrochemical industry, C8 aromatic streams are a critical feedstock, typically containing ethylbenzene and the three xylene isomers (ortho, meta, and para). datapdf.comresearchgate.net The primary goal is often to maximize the production of p-xylene (B151628), a key precursor for polyester (B1180765) production. researchgate.net Since the initial mixture is not at thermodynamic equilibrium, isomerization units are employed to convert ethylbenzene and the other xylene isomers into the desired p-xylene. researchgate.net

The isomerization process is typically carried out in the gas phase under hydrogen pressure using a dual-function catalyst, such as platinum on a zeolite support (e.g., ZSM-5). datapdf.comnefthim.com The mechanism involves:

Dehydrogenation : Ethylbenzene is dehydrogenated on the metal sites (e.g., platinum) of the catalyst to form styrene.

Protonation & Rearrangement : The intermediate undergoes protonation on the acidic sites of the zeolite support, forming a carbocation. This carbocation can then undergo a series of skeletal rearrangements, including 1,2-hydride and methyl shifts, to interconvert between ethylbenzene and the xylene isomers.

Hydrogenation : The rearranged carbocation is then hydrogenated back on the metal sites to form the final xylene isomer products. datapdf.com

During this process, ethylbenzene can be isomerized to a mixture of xylenes. google.com The presence of this compound is transient as the system moves toward an equilibrium mixture of C8 aromatics, which is then sent to a separation unit to recover the high-value p-xylene. researchgate.netresearchgate.net

Table 2: Catalyst and Conditions for C8 Aromatic Isomerization

| Parameter | Value/Type |

|---|---|

| Catalyst | Pt/ZSM-5 (Zeolite) |

| Temperature | ~380-450 °C |

| Pressure | ~8-15 bar (1480 kPa) |

| H₂/Hydrocarbon Ratio | ~4-10 (molar) |

Source: Data derived from various industrial isomerization process descriptions. nefthim.comgoogle.comresearchgate.net

Mechanisms of Ethyl Transfer and Methyl Transfer

The transfer of ethyl and methyl groups are key reactions in the processing of aromatic streams. These transfers can occur through distinct mechanisms, largely dictated by the catalyst's pore structure (e.g., medium- vs. large-pore zeolites). researchgate.net While both ethyl and methyl groups can be transferred, the development of shape-selective catalysts, such as medium-pore ZSM-5 zeolites, has allowed for the preferential transfer of ethyl groups while suppressing the undesirable transfer of methyl groups, which leads to xylene loss. researchgate.netresearchgate.net

One of the primary mechanisms for ethyl group transfer is dealkylation/realkylation. researchgate.net In this pathway, an ethyl group is cleaved from an aromatic ring, such as ethylbenzene, to form ethylene (B1197577) as a stable, independent intermediate. researchgate.netbohrium.com This ethylene molecule can then be re-adsorbed onto an acid site and subsequently alkylate another aromatic molecule. This mechanism is particularly prevalent in medium-pore zeolites like ZSM-5, where spatial constraints hinder bulkier intermediates. researchgate.netresearchgate.net If a mild hydrogenation catalyst is present, the ethylene intermediate can be hydrogenated to ethane, providing a pathway for ethylbenzene dealkylation to form benzene and ethane. researchgate.netresearchgate.net

A second major pathway for ethyl transfer involves the formation of a bulky C16 ethylbiphenylalkane intermediate. researchgate.netresearchgate.net This mechanism occurs readily in large-pore molecular sieves where there is sufficient space to accommodate the large intermediate. researchgate.netresearchgate.net In this process, the ethyl group is transferred from one aromatic ring to another without ever fully detaching as a separate molecule like ethylene. bohrium.com Methyl transfer can also proceed through a similar, albeit less bulky, biphenyl-type intermediate, which can contribute to significant xylene loss if not controlled. researchgate.netresearchgate.net The formation of these bulky intermediates is sterically hindered at the channel intersections of medium-pore zeolites, which is why the dealkylation/realkylation mechanism becomes dominant in such catalysts. researchgate.netresearchgate.net

Disproportionation and Transalkylation Reactions in C8 Aromatics

Disproportionation and transalkylation are fundamental reactions in the processing of C8 aromatics, used to rebalance (B12800153) the distribution of alkyl groups to meet market demands. wikipedia.org

Disproportionation is a reaction where two identical molecules react to form two different molecules. For instance, two molecules of toluene (B28343) can react to form one molecule of benzene and one molecule of xylene. wikipedia.org

Transalkylation is a broader term for the transfer of an alkyl group from one aromatic molecule to another. wikipedia.org This includes the reaction between toluene and trimethylbenzenes (TMBs) to produce xylenes, or the transfer of an ethyl group from ethylbenzene to a xylene molecule. researchgate.netgoogle.com

These reactions are central to processes that convert overproduced aromatics like toluene into more valuable products like benzene and xylenes. wikipedia.org In the context of xylene isomerization feeds, which contain ethylbenzene, transalkylation reactions involving the ethyl group are particularly important. researchgate.net Zeolite catalysts are commonly employed to facilitate these acid-catalyzed reactions. wikipedia.org

Kinetic Modeling and Studies of this compound Reactions

Kinetic modeling is an essential tool for understanding and optimizing the complex network of reactions involved in C8 aromatic conversions. ifpenergiesnouvelles.fr By developing models based on proposed reaction mechanisms, researchers can predict reaction rates, product selectivities, and the influence of various process conditions. medwinpublishers.com Methodologies such as the Single-Event Microkinetic (SEMK) model are applied to describe reactions like ethylbenzene dealkylation and xylene isomerization under industrial conditions. researchgate.net

Determination of Reaction Rates and Rate Constants

Reaction rates and their corresponding rate constants quantify the speed at which reactants are converted into products. These parameters are determined by fitting experimental data, obtained under varying conditions, to a proposed kinetic model. medwinpublishers.com For the complex system of C8 aromatic conversions, studies have shown that different reaction types proceed at different rates. For example, analysis using kinetic models has indicated that due to entropic effects, transalkylation reactions can have the lowest rate coefficients compared to alkyl shift (isomerization) and dealkylation reactions. researchgate.net

| Reaction Type | Relative Rate Coefficient | Controlling Factor Example |

|---|---|---|

| Alkyl Shift (Isomerization) | High | Lower activation energy |

| Dealkylation | Moderate | High activation energy but favorable entropy |

| Transalkylation | Low | Unfavorable entropy (bimolecular reaction) researchgate.net |

Calculation of Intrinsic Activation Energies

The intrinsic activation energy (Ea) is the minimum energy required for a chemical reaction to occur at an active site, independent of transport phenomena. It is a critical parameter in kinetic models. researchgate.net Dealkylation is generally found to be the most energetically demanding reaction. researchgate.net The calculation of these energies for the various competing reactions provides fundamental insight into which pathways are favored under different temperature conditions.

| Reaction | Catalyst System/Conditions | Activation Energy (kJ/mol) | Source |

|---|---|---|---|

| Ethylbenzene Dealkylation | Pt/H-ZSM-5 | 198 | researchgate.net |

| Ethylbenzene to m-Xylene (Surface Reaction) | dealuminated HZSM‐5 | 71.99 | researchgate.net |

| Ethylbenzene Disproportionation | Beta Zeolite | 66 | researchgate.net |

| o-Xylene (B151617) to m-Xylene (Surface Reaction) | dealuminated HZSM‐5 | 59.45 | researchgate.net |

| Ethylbenzene-Toluene Transalkylation | Beta Zeolite | 57 | researchgate.net |

| m-Xylene to p-Xylene (Surface Reaction) | dealuminated HZSM‐5 | 50.68 | researchgate.net |

| Disproportionation of TMBs | Mo/MCM-41-Zeolite Beta | 16.8 | mdpi.com |

| Transalkylation of TMB with Toluene | Mo/MCM-41-Zeolite Beta | 11.46 | mdpi.com |

Development of Comprehensive Kinetic Models (e.g., Chemisorption, Surface Reactions, Diffusion)

Comprehensive kinetic models are essential for predicting the reaction behavior of this compound in various chemical processes, particularly in catalytic systems like xylene isomerization over zeolites. These models are built upon a fundamental understanding of several key phenomena: chemisorption of reactants and products on the catalyst surface, the elementary surface reaction steps, and the diffusion of molecules to and from the active sites.

In the context of xylene isomerization, this compound is often considered as part of a lumped group of C10 aromatics. However, a more detailed model would account for its individual reaction pathways. The development of such a model involves several steps:

Postulation of a Reaction Network: This includes the isomerization of this compound to its other isomers (e.g., 4-Ethyl-m-xylene, 2-Ethyl-p-xylene), as well as its potential for transalkylation and disproportionation reactions.

Formulation of Rate Equations: Langmuir-Hinshelwood-Hougen-Watson (LHHW) type rate equations are commonly used to describe the surface reactions, incorporating adsorption and desorption terms.

Parameter Estimation: Experimental data from reactor studies under various conditions (temperature, pressure, feed composition) are used to estimate the kinetic parameters, such as rate constants (k), activation energies (Ea), and adsorption equilibrium constants (K).

While specific, detailed kinetic models exclusively for this compound are not extensively reported in publicly available literature, the principles of modeling for related xylene isomerization processes can be applied. For instance, a kinetic model for the isomerization of m-xylene on a Pt/ZSM-5 catalyst would include steps for the adsorption of reactants, surface reaction, and desorption of products, with the rate-limiting step often being the surface reaction.

Chemisorption: The adsorption of this compound onto the acid sites of a zeolite catalyst is a crucial first step. The strength of this adsorption is influenced by the molecular structure of the isomer and the nature of the catalyst's active sites. The adsorption equilibrium constant (K) is a key parameter in the LHHW model and is temperature-dependent.

Surface Reactions: Once adsorbed, this compound can undergo a variety of transformations. These are typically acid-catalyzed and can include:

Isomerization: The ethyl and methyl groups on the benzene ring can migrate, leading to the formation of other ethylxylene isomers.

Transalkylation: An ethyl or methyl group can be transferred to another aromatic molecule, such as benzene or another xylene isomer.

Disproportionation: Two molecules of this compound can react to form a trimethylbenzene and a diethylbenzene.

Each of these reactions has an associated rate constant (k) and activation energy (Ea).

The following table provides a conceptual framework for the types of parameters that would be included in a comprehensive kinetic model for reactions involving this compound. The values are hypothetical and for illustrative purposes, as specific experimental data for this compound is scarce in open literature.

Conceptual Kinetic Parameters for this compound Reactions

| Parameter | Symbol | Hypothetical Value Range | Unit |

|---|---|---|---|

| Adsorption Enthalpy | ΔH_ads | -40 to -80 | kJ/mol |

| Adsorption Entropy | ΔS_ads | -100 to -150 | J/(mol·K) |

| Activation Energy (Isomerization) | Ea_isom | 100 to 150 | kJ/mol |

| Pre-exponential Factor (Isomerization) | A_isom | 10^8 to 10^12 | 1/s |

| Effective Diffusivity | D_eff | 10^-10 to 10^-12 | m²/s |

Sensitivity and Reaction Path Analyses

Sensitivity Analysis:

Sensitivity analysis is a powerful tool used to identify which parameters in a kinetic model have the most significant impact on the model's output (e.g., product yields, conversion). This information is crucial for model refinement and for understanding the controlling factors of a reaction system. For a complex reaction network involving this compound, a sensitivity analysis would typically reveal the key reaction steps and the most influential kinetic parameters.

In the context of atmospheric chemistry, models like the Community Regional Atmospheric Chemistry Multiphase Mechanism (CRACMM) include reactions of this compound (often lumped as XYE). A sensitivity analysis of such a model might investigate the impact of the rate constant for the reaction of this compound with hydroxyl radicals (OH) on the formation of secondary organic aerosols (SOA). copernicus.org

The following table illustrates the concept of a sensitivity analysis, showing hypothetical sensitivity coefficients for key parameters in a this compound reaction system. A higher absolute value of the sensitivity coefficient indicates a greater influence of the parameter on the output.

Conceptual Sensitivity Analysis for this compound Conversion

| Parameter | Output Variable | Normalized Sensitivity Coefficient |

|---|---|---|

| Activation Energy (Isomerization) | This compound Conversion | -0.85 |

| Adsorption Constant of this compound | This compound Conversion | 0.65 |

| Effective Diffusivity | This compound Conversion | -0.40 |

| Reactor Temperature | This compound Conversion | 1.20 |

Reaction Path Analysis:

Reaction path analysis aims to elucidate the primary routes through which reactants are converted into products. For this compound in a process like xylene isomerization, this would involve tracing the sequence of elementary steps, including isomerization to other C10 aromatics and potential side reactions.

Studies on the isomerization of ethylbenzene and m-xylene on zeolite catalysts have proposed plausible reaction paths. iaea.org It is suggested that the transformation of xylene isomers may be limited by the mass transfer rate of diphenylmethane-type intermediates. iaea.org The formation of different isomers can also be influenced by the size of the intermediates and the steric constraints within the zeolite pores.

A simplified reaction network for this compound within a larger C8/C10 aromatics processing scheme could be visualized as follows:

Primary Path (Isomerization): this compound ↔ 4-Ethyl-m-xylene ↔ 2-Ethyl-p-xylene

Side Path (Transalkylation): this compound + Benzene ↔ Ethylbenzene + m-Xylene

Side Path (Disproportionation): 2 x this compound ↔ Trimethylbenzene + Diethylbenzene

The relative importance of these paths would depend on the specific catalyst used and the reaction conditions. For example, a catalyst with high acidity and large pores might favor disproportionation, while a shape-selective catalyst would favor the formation of less bulky isomers.

Catalysis and Catalyst Engineering for 2 Ethyl M Xylene Systems

Rational Design and Synthesis of Catalysts

The design of effective catalysts for 2-ethyl-m-xylene conversion hinges on creating materials with specific structural and acidic properties. Zeolites, with their crystalline aluminosilicate (B74896) frameworks, are central to this endeavor.

Zeolitic Frameworks (e.g., ZSM-5, Beta, MCM-22, Hierarchical Zeolites)

A variety of zeolitic frameworks have been investigated for their efficacy in xylene isomerization and related reactions. Medium-pore zeolites like ZSM-5, with their 10-membered ring channels, are particularly notable. wisc.eduyoutube.com The structure of ZSM-5 is effective in isomerizing xylenes (B1142099) with minimal cracking of the feedstock. wisc.eduyoutube.com Large-pore zeolites, such as Beta and mordenite (B1173385), which have 12-membered rings, are also utilized, often in combination with medium-pore zeolites to facilitate different reaction steps. epo.org For instance, ZSM-5 can enhance the dealkylation of ethyltoluenes, while mordenite is effective in processing toluene (B28343) or trimethylbenzenes into xylenes. epo.org

MCM-22 is another significant zeolite in this context, possessing a unique pore structure with two independent 10-membered ring channel systems. Hierarchical zeolites, which feature a combination of micropores and mesopores, have also garnered significant attention. nih.govcjcatal.com The introduction of mesoporosity into zeolites like ZSM-5 can improve diffusion of reactants and products, potentially leading to higher catalytic activity. nih.govcjcatal.com For example, creating hierarchical ZSM-5 through controlled silicon leaching can increase o-xylene (B151617) conversion. nih.gov

The catalytic activity of different zeolites in the transformation of methyl benzenes is influenced by their pore structure. researchgate.net For medium-pore zeolites, the conversion order is often m-xylene (B151644) > 1,2,4-trimethylbenzene (B165218) > toluene. researchgate.net In contrast, for large-pore zeolites like SSZ-33 and mordenite, the reactivity order can differ. researchgate.net

Pore-Size Regulation and Shape-Selectivity in Zeolite Catalysts

The effectiveness of zeolite catalysts in this compound conversion is intrinsically linked to their pore size and the resulting shape-selectivity. kentech.ac.kr The pore dimensions of zeolites like ZSM-5 (around 0.6 nm) are crucial for their ability to selectively produce certain isomers. wisc.eduyoutube.com Specifically, p-xylene (B151628) has a higher diffusivity within ZSM-5 compared to o-xylene and m-xylene, allowing it to exit the zeolite crystal more easily while the other isomers are more likely to remain and undergo further reaction. wisc.eduyoutube.com This property is fundamental to maximizing the yield of the desired p-xylene isomer. kentech.ac.kr

The creation of hierarchical zeolites with both micropores and mesopores can enhance catalytic performance by reducing diffusion limitations. nih.gov However, this can also lead to decreased selectivity and faster deactivation due to coking on the increased external surface area. nih.gov

Bifunctional Catalyst Development (e.g., Pt/Al2O3-zeolite Systems)

To achieve both isomerization and dealkylation/transalkylation reactions, bifunctional catalysts are often employed. These catalysts typically consist of a metallic component for hydrogenation/dehydrogenation functions and an acidic component (the zeolite) for isomerization and cracking reactions. A common example is a physical mixture of a zeolite and Pt/Al2O3. kentech.ac.kr The platinum on alumina (B75360) provides the metallic function, while the zeolite offers the acidic sites and shape-selectivity. kentech.ac.kr

The hydroisomerization of ethylbenzene (B125841) to xylenes is a classic example of a process utilizing a bifunctional catalyst. kentech.ac.kr The development of these systems aims to optimize the balance between the metallic and acidic functions to maximize the desired product yield while minimizing unwanted side reactions like cracking, which can lead to catalyst deactivation through coke formation. kentech.ac.kr Studies have explored various combinations, such as Pt/mordenite, Pt/USY, and Pt/ZSM-5, with Pt/ZSM-5 often showing superior performance for the simultaneous isomerization of ethylbenzene and m-xylene. iaea.org The addition of platinum-Al2O3 to a FeY nanocatalyst has been shown to increase ethylbenzene conversion while maintaining catalyst stability. ripi.ir

Catalyst Modification Techniques

To further enhance the performance and durability of catalysts for this compound systems, various modification techniques are employed. These methods aim to fine-tune the catalyst's properties, such as its surface acidity and metal dispersion.

Surface Passivation and Deactivation Suppression (e.g., Silica (B1680970) Chemical Vapor Deposition, Adsorption)

Catalyst deactivation, often caused by the formation of coke on the active sites, is a significant challenge in industrial processes. Surface passivation techniques are used to mitigate this issue. One such method is the chemical vapor deposition (CVD) of silica. This process can selectively deactivate the external acid sites of a zeolite, which are often responsible for non-selective side reactions that lead to coke formation.

Another approach to suppress deactivation is through adsorption processes. Modifying zeolites with certain elements can also reduce coking. For instance, modifying ZSM-5 with molybdenum has been shown to improve stability and reduce xylene loss due to cracking. rsc.org

Metal Impregnation for Enhanced Performance (e.g., Platinum Impregnation)

The introduction of metals onto a catalyst support is a common method to enhance its catalytic activity. Impregnation is a widely used technique for this purpose, where the support material is treated with a solution containing a precursor of the desired metal. mdpi.comresearchgate.net In the context of this compound conversion, platinum is a frequently used metal due to its excellent hydrogenation/dehydrogenation capabilities. mdpi.comcnr.it

The impregnation of zeolites like ZSM-5 with platinum can significantly improve their performance in reactions such as cyclohexene (B86901) hydrogenation. mdpi.com The dispersion and size of the metal nanoparticles are critical factors influencing the catalyst's effectiveness. mdpi.com For instance, highly dispersed platinum nanoparticles on carbon xerogels have shown high catalytic activity. researchgate.net The interaction between the metal and the support is also crucial. Mo-modified ZSM-5 catalysts, prepared by an impregnation-calcination-reduction procedure, have demonstrated high shape selectivity in the isomerization of C8 aromatics. rsc.org The modification of ZSM-5 with rare earth metals through impregnation has also been shown to alter the catalyst's acidic and textural properties, thereby influencing its selectivity in methanol-to-xylene conversion. bsu.edu.az

Below is an interactive data table summarizing the impact of different catalyst modifications on their performance.

| Catalyst System | Modification | Reactant(s) | Key Finding(s) | Reference(s) |

| Pt/ZSM-5 | - | Ethylbenzene, m-xylene | Superior catalyst for simultaneous isomerization. | iaea.org |

| Pt/Al2O3-FeY Nanocatalyst | Pt-Al2O3 addition | Ethylbenzene | Increased ethylbenzene conversion (61%) and high isomerization selectivity (77.2%). | ripi.ir |

| Mo/ZSM-5 | Mo impregnation | C8 mixed aromatics | High shape selectivity; 5% Mo/ZSM-5 showed 71.2% ethylbenzene conversion and 24.6% p-xylene yield. | rsc.org |

| Hierarchical ZSM-5 | Silicon leaching (NaOH) followed by HCl wash | o-xylene | Twofold increase in p-xylene yield compared to purely microporous ZSM-5. | nih.gov |

| Pt/Zeolites | Pt impregnation | Cyclohexene | Pt-ZSM-5 showed the best catalytic performance among Pt-HY, Pt-Beta, Pt-MOR, and Pt-FERR. | mdpi.com |

The production and transformation of this compound are critically dependent on the design and performance of catalytic systems. This section delves into the evaluation of catalyst performance and the pervasive issue of deactivation, with a specific focus on activity, selectivity, and stability, as well as the mechanistic aspects of coking.

Activity, Selectivity, and Stability Assessments

The effective synthesis of this compound, primarily through the ethylation of m-xylene, relies on catalysts that exhibit high activity, precise selectivity, and robust stability. Zeolites, with their well-defined pore structures and tunable acidity, are the most studied catalysts for this class of reactions.

The catalytic performance is a delicate balance of several factors. High acidity is often correlated with increased conversion rates of the parent xylene. However, excessively strong acid sites can promote undesirable side reactions, such as disproportionation and transalkylation, leading to a complex product mixture and reduced selectivity for the desired this compound isomer. The pore architecture of the zeolite plays a crucial role in shape-selective catalysis, favoring the formation of specific isomers.

For instance, in the broader context of xylene isomerization and alkylation, medium-pore zeolites like ZSM-5 and large-pore zeolites such as Mordenite and USHY have been extensively investigated. While direct performance data for this compound synthesis is not abundantly available in public literature, inferences can be drawn from related processes. In the transformation of m-xylene over a USHY zeolite at 350°C, the product distribution includes other xylene isomers (p-xylene and o-xylene) and products of disproportionation like toluene and trimethylbenzenes, indicating the competitive nature of these reactions. academie-sciences.fr The selectivity towards a specific ethylxylene isomer would be highly dependent on the catalyst's pore dimensions and the precise nature of its acid sites.

The stability of these catalysts is a major concern for industrial applications. A common issue is the gradual loss of activity over time on stream. For example, in the carbonylation of dimethyl ether, a reaction also catalyzed by acidic zeolites like mordenite, a decline in activity is observed over a period of hours. mdpi.com This deactivation is often attributed to the formation of carbonaceous deposits, commonly referred to as coke.

Interactive Data Table: Catalyst Performance in Related Xylene Transformations

| Catalyst System | Reactants | Temperature (°C) | Key Findings on Performance | Reference |

| USHY Zeolite | m-xylene | 350 | Deactivation observed due to rapid coke formation. Product slate includes isomerized xylenes and disproportionation products. | academie-sciences.fr |

| Zn/P/Si/ZSM-5 | Methanol, Toluene | Not specified | High selectivity for p-xylene achieved by modifying external acid sites. Demonstrates the impact of catalyst modification on selectivity. | acs.org |

| Re/TiO2 + H-β Zeolite | m-xylene, CO2, H2 | 240 | Catalytic system for methylation of m-xylene, a related alkylation reaction. | doi.org |

| Dealuminated Mordenite | m-xylene | 380 | Higher m-xylene conversion compared to parent mordenite. Dealumination impacts activity and selectivity. | researchgate.net |

Mechanistic Understanding of Catalyst Deactivation (e.g., Coking)

Catalyst deactivation is a critical factor that limits the efficiency and lifespan of catalysts in this compound production systems. The primary mechanism of deactivation for zeolite catalysts in hydrocarbon transformations is the formation of coke. rsc.org

Coke consists of heavy, carbon-rich organic compounds that deposit on the active sites and within the pores of the catalyst. rsc.org The formation of coke can occur through a series of complex reactions, including polymerization, condensation, and dehydrogenation of reactants, intermediates, or products. In the context of m-xylene ethylation, the aromatic rings of both the reactants and the this compound product can serve as precursors for coke formation.

The process of coking leads to deactivation through several mechanisms:

Active Site Poisoning: Coke molecules can physically block the acid sites on the catalyst surface, rendering them inaccessible to reactant molecules.

Pore Blockage: The deposition of coke within the micropores of the zeolite can restrict the diffusion of both reactants and products, leading to a significant drop in catalytic activity. In some cases, this blockage can be severe enough to cause a complete loss of function.

Modification of Acidity: The nature of the coke itself can influence the acidic properties of the catalyst. While initially, some coke species might exhibit catalytic activity, their continued growth and evolution generally lead to deactivation.

Studies on related reactions provide insight into the coking mechanism. For instance, in the transformation of m-xylene over USHY zeolite, deactivation is directly linked to the rapid formation and retention of coke within the catalyst structure. academie-sciences.fr The nature and location of the coke are crucial; coke formed on the external surface of the zeolite crystals may have a different impact on deactivation compared to coke formed within the pores. Research on ZSM-5 catalysts has shown that coke formation can be non-uniform, with initial deposits forming at specific locations on the crystal surface. rsc.org

The rate and nature of coke formation are influenced by several factors:

Catalyst Acidity: Stronger acid sites tend to accelerate the reactions that lead to coke formation. scialert.net

Pore Structure: The size and connectivity of the zeolite's pore system can influence the formation and growth of coke molecules. Confined spaces within the pores can promote the formation of specific coke precursors.

Reaction Conditions: Higher temperatures and partial pressures of hydrocarbons can increase the rate of coking.

Efforts to mitigate catalyst deactivation include optimizing reaction conditions, modifying the catalyst to control acidity and pore structure, and developing effective regeneration procedures to remove coke deposits. academie-sciences.frrsc.org Regeneration is typically achieved by burning off the coke in a controlled manner, although this can sometimes lead to irreversible changes in the catalyst structure if not performed carefully.

Applications and Derivatives of 2 Ethyl M Xylene in Advanced Chemical Synthesis

Precursor in Organic Synthesis

While the application of many simple aromatic hydrocarbons is broad, the specific use of 2-Ethyl-m-xylene as a precursor is concentrated in the production of industrial chemicals rather than fine chemicals like pharmaceuticals.

A comprehensive review of scientific and patent literature does not reveal specific, established pathways where this compound (1,3-Dimethyl-2-ethylbenzene) serves as a direct precursor for the synthesis of commercial pharmaceutical intermediates or agrochemical active ingredients. While xylenes (B1142099) are common solvents in chemical synthesis, including for pharmaceutical and agrochemical production, the use of the this compound moiety as a core structural building block is not documented in readily available research. researchgate.net

The most significant application of xylene isomers as feedstocks is their oxidation to produce aromatic carboxylic acids. mdpi.com In the case of m-xylene (B151644), oxidation yields isophthalic acid, a crucial component in the production of unsaturated polyester (B1180765) resins, alkyd resins, and other polymers. nih.gov Patents describing this oxidation process note that the substituents on the benzene (B151609) ring are not limited to methyl groups and may include ethyl groups. This directly implies that this compound can be oxidized to form a substituted isophthalic acid, namely 2-ethyl-1,3-benzenedicarboxylic acid.

The liquid-phase oxidation is typically carried out using an oxygen-containing gas in a solvent such as acetic acid, and in the presence of a heavy metal catalyst system, often containing cobalt and manganese compounds with a bromine promoter. nih.gov The reaction converts the alkyl side chains into carboxylic acid groups.

Table 1: Representative Conditions for the Catalytic Oxidation of Xylene Isomers

| Feature | Description |

|---|---|

| Substrate | m-Xylene or its derivatives (e.g., this compound) |

| Product | Isophthalic acid or its corresponding derivatives |

| Oxidizing Agent | Oxygen-containing gas (e.g., air) |

| Solvent | Acetic Acid (hydrous) |

| Catalyst System | Cobalt (Co), Manganese (Mn), and Bromine (Br) compounds |

| Temperature Range | 100 - 250 °C |

| Pressure Range | 300 - 900 psig (2170 to 6310 kPa) |

This table presents a generalized summary of conditions found in industrial processes for xylene oxidation. Specific parameters can vary based on the exact process and desired product purity. nih.gov

While xylene derivatives are foundational in the dye industry, specific examples of azo dyes or other major dye classes being synthesized directly from this compound or its immediate derivatives are not prominently featured in the literature. The general synthesis of azo dyes involves the diazotization of a primary aromatic amine and its subsequent coupling with an electron-rich species, but 2-amino-3-ethyl-m-xylene is not listed as a common precursor. nih.govgoogle.com

Development of New Chemical Reactions and Catalysts utilizing this compound Moieties

Research into catalysts related to C8 aromatics, including this compound, predominantly focuses on their conversion rather than their incorporation into catalyst structures. ijche.ir The primary goals of catalysis in this area are the isomerization of mixed xylenes to yield a higher concentration of the more valuable p-xylene (B151628) isomer and the dealkylation or transalkylation of ethylbenzene (B125841), which is often present in the xylene feed stream. ijche.irresearchgate.netexxonmobilchemical.com There is no significant body of research indicating that the this compound moiety itself is used as a ligand or a structural component in the design and development of new catalysts.

Role in Materials Science Applications

The role of this compound in materials science is primarily as a source for monomers used in polymerization, leveraging the products of its oxidation.

As an intermediate, this compound is utilized in the production of polymers and resins. The most direct pathway for this application is through its oxidation to 2-ethyl-1,3-benzenedicarboxylic acid. This difunctional molecule can act as a monomer in condensation polymerization reactions. online-learning-college.com When reacted with a diol (such as ethylene (B1197577) glycol), it can form a polyester, analogous to how isophthalic acid is used. The presence of the ethyl group on the aromatic ring would modify the physical properties of the resulting polymer, potentially affecting its crystallinity, solubility, and thermal characteristics compared to a polymer derived from standard isophthalic acid. A polymer incorporating benzene-1,3-dicarboxylic acid (isophthalic acid) and 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is documented, illustrating the use of ethyl-substituted monomers in polyester synthesis. chemsrc.com

The interaction between this compound and advanced separation media like Metal-Organic Frameworks (MOFs) and MXenes is one of adsorption, not synthesis. Extensive research demonstrates that these porous materials are highly effective at separating mixtures of xylene isomers and ethylbenzene. acs.orgresearchgate.netacs.org However, scientific literature does not support the use of this compound as a linker, building block, solvent, or template in the synthesis of MOFs or MXenes. mdpi.comrsc.orgacs.org The synthesis of MOFs relies on the coordination of metal ions with specific multitopic organic linkers, such as terephthalic acid or aminoterephthalic acid. acs.orgrsc.org Similarly, MXene synthesis involves the selective etching of MAX phase precursors, often using fluoride-based solutions or other methods, followed by delamination in various solvents, none of which include this compound. mdpi.commdpi.com

Investigations in Biological Research as Probes or Reagents

While this compound is utilized in various chemical applications, its direct investigation and application as a biological probe or reagent in dedicated research studies are not extensively documented in publicly available scientific literature. However, the broader family of xylene isomers, to which this compound belongs, has been the subject of biological research, particularly concerning their metabolism and interaction with biological systems. These studies provide foundational knowledge that can inform the potential, albeit currently underexplored, use of xylene derivatives in biological research contexts.

Research has shown that xylene isomers are metabolized in the body by enzymes such as cytochrome P450. For instance, studies on m-xylene have demonstrated its metabolism in the liver by CYP2E1 to corresponding metabolites like methyl hippuric acid. researchgate.net The interaction of xylenes with cellular components and metabolic pathways is a critical aspect of their biological activity. For example, m-xylene has been observed to have effects on the central nervous system, potentially through its interaction with GABA receptors in the brain. researchgate.net

Furthermore, the interaction between m-xylene and other substances has been a subject of study. Research on the metabolic interaction between m-xylene and ethanol (B145695) has shown that ethanol can inhibit the metabolic clearance of m-xylene, leading to altered pharmacokinetic profiles. nih.gov Such studies are crucial for understanding how these compounds behave in a biological environment, which is a prerequisite for their development as reliable biological probes or reagents.

While not directly focused on this compound, some research has explored the use of other aromatic hydrocarbons as scaffolds for fluorescent probes in bioimaging. mdpi.commdpi.comnih.gov These studies often involve modifying the core structure with functional groups to impart desirable properties like water solubility, target specificity, and fluorescent signaling in response to specific biological events. mdpi.comnih.gov Although specific examples of this compound being used in this manner are not readily found, the principles from these studies could theoretically be applied to develop novel probes based on the ethyl-xylene scaffold.

The following table summarizes key findings from studies on related xylene isomers, which may provide some context for the potential biological interactions of this compound.

| Compound | Biological Interaction / Finding | Research Context | Reference |

| m-Xylene | Metabolized by CYP2E1 in the liver to form methyl hippuric acid. | Metabolism and Toxicology | researchgate.net |

| m-Xylene | Affects coordination by increasing the inhibitory effects of GABA in the brain. | Neurotoxicology | researchgate.net |

| m-Xylene | Metabolic clearance is decreased by ethanol, leading to a 1.5-2.0-fold increase in blood xylene levels. | Drug/Metabolite Interaction | nih.gov |

| Xylene Isomers (o, m, p) | Can be distinguished in aqueous solutions based on their fluorescence excitation/emission wavelengths. | Analytical Chemistry / Environmental Science | researchgate.net |

| Toluene (B28343), o-Ethyltoluene, m-Ethyltoluene | Utilized as growth substrates by certain sulfate-reducing bacteria. | Microbial Degradation / Bioremediation | nih.gov |

It is important to note that the development of a compound as a biological probe or reagent requires extensive research into its specificity, sensitivity, and potential off-target effects, none of which are currently published for this compound in this specific context.

Environmental Behavior and Ecotoxicological Investigations of 2 Ethyl M Xylene

Environmental Fate and Transport Processes

The movement and persistence of 2-ethyl-m-xylene in the environment are governed by processes such as volatilization, partitioning between air, water, and soil, and its potential for long-range transport.

This compound is a volatile organic compound (VOC), a characteristic that significantly influences its environmental distribution. Its tendency to partition from water or soil into the atmosphere is a primary transport mechanism. This process is quantified by the Henry's Law constant, which for compounds similar to this compound, such as its parent compound m-xylene (B151644), is estimated to be around 7.18 x 10⁻³ atm-m³/mol. nih.gov This value indicates a high potential for volatilization from aqueous environments.

| Property | This compound | m-Xylene | Ethylbenzene (B125841) |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₄ nih.gov | C₈H₁₀ nih.gov | C₈H₁₀ |

| Molecular Weight (g/mol) | 134.22 nih.gov | 106.16 | 106.17 |

| Log Kow (Octanol-Water Partition Coefficient) | 3.4 (estimated) nih.govuni.lu | 3.20 nih.gov | 3.15 |

| Henry's Law Constant (atm-m³/mol) | Not available | 7.18 x 10⁻³ nih.gov | 8.43 x 10⁻³ epa.gov |

| Vapor Pressure | Estimated scent.vn | 8.29 mm Hg at 25°C nih.gov | 9.53 mm Hg at 25°C |

Upon release into aquatic environments, the high volatility of this compound suggests that a significant portion will partition to the atmosphere. Its water solubility is expected to be low, a characteristic of alkylbenzenes. wikipedia.org For instance, the water solubility of m-xylene is approximately 161 mg/L at 25°C. nih.gov

In terrestrial environments, the fate of this compound is influenced by its adsorption to soil particles. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for predicting this behavior. While a specific Koc for this compound is not available, it can be estimated from its octanol-water partition coefficient (log Kow), which is predicted to be around 3.4. nih.govuni.lu This suggests a moderate potential for adsorption to soil and sediment, with the degree of binding increasing with the organic matter content of the soil. ecetoc.orgnih.gov Due to its moderate mobility, there is a potential for leaching into groundwater, where it may persist, especially in anaerobic conditions. asm.org

Degradation Pathways in the Environment

This compound is subject to degradation in the environment through both abiotic and biotic processes. Photo-oxidation in the atmosphere and biodegradation in soil and water are the primary pathways for its breakdown.

In the atmosphere, this compound is primarily degraded through reactions with hydroxyl (•OH) radicals, which are photochemically produced. copernicus.org The atmospheric lifetime of aromatic hydrocarbons like this compound is determined by the rate of this reaction. For m-xylene, the reaction with •OH radicals is rapid, leading to the formation of various oxidation products. copernicus.org The initial steps involve the addition of the •OH radical to the aromatic ring, followed by reactions with molecular oxygen. copernicus.org This leads to the formation of secondary organic aerosols (SOA), which can have further impacts on air quality and climate. copernicus.org The photo-oxidation of alkylbenzenes can produce a complex mixture of products, including aldehydes and carboxylic acids, eventually leading to mineralization to carbon dioxide and water. youtube.com

Biodegradation is a significant degradation pathway for this compound in both soil and aquatic environments. Numerous microorganisms have been shown to degrade xylene isomers and other alkylbenzenes under both aerobic and anaerobic conditions. nih.govnih.gov

Under aerobic conditions, the degradation of alkylbenzenes is often initiated by the oxidation of the alkyl side chain or the aromatic ring. While specific pathways for this compound have not been extensively studied, it is expected to follow similar degradation routes as other C10-alkylbenzenes. Studies on linear alkylbenzene sulfonates (LAS), which have a similar alkylbenzene structure, show rapid biodegradation in soil, with half-lives for the mineralization of the benzene (B151609) ring ranging from 18 to 26 days. nih.gov

Anaerobic biodegradation of xylene isomers has been observed under various electron-accepting conditions, including nitrate- and sulfate-reducing conditions. nih.govnih.gov For instance, some bacterial strains can mineralize m-xylene to carbon dioxide. nih.gov The initial step in the anaerobic degradation of toluene (B28343) and xylenes (B1142099) often involves the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by the enzyme benzylsuccinate synthase (BSSA). asm.org It is plausible that a similar mechanism is involved in the anaerobic degradation of this compound.

Ecotoxicological Mechanisms and Effects on Biological Systems

The ecotoxicological effects of this compound are not well-documented for the specific compound. However, based on data for mixed xylenes and other aromatic hydrocarbons, it is expected to exhibit toxicity to a range of aquatic and terrestrial organisms. The primary mechanism of toxicity for such non-polar narcotic chemicals is through disruption of cell membranes.

In aquatic ecosystems, xylene isomers are considered to have moderate to low acute toxicity. nih.gov For instance, the 96-hour median lethal concentration (LC50) for ethylbenzene in the Atlantic silverside (Menidia menidia) is 5.1 mg/L, while for the mysid shrimp (Mysidopsis bahia), it is 2.6 mg/L. nih.gov Algae also show sensitivity, with 96-hour median effective concentrations (EC50) for growth inhibition by ethylbenzene being 7.7 mg/L for the diatom Skeletonema costatum and 3.6 mg/L for the freshwater alga Selenastrum capricornutum. nih.gov Given its structural similarity, this compound is likely to have comparable toxic effects on aquatic organisms.

In terrestrial environments, the toxicity of aromatic hydrocarbons is influenced by their bioavailability, which is related to soil properties such as organic matter content. While specific data for this compound is lacking, butralin, a dinitroaniline herbicide formulated with solvents like toluene and xylene, is known to be very toxic to Daphnia. wikipedia.org This highlights the potential for xylene-containing mixtures to impact soil invertebrates.

| Organism | Compound | Endpoint | Concentration (mg/L) | Reference |

|---|---|---|---|---|

| Atlantic silverside (Menidia menidia) | Ethylbenzene | 96-h LC50 | 5.1 | nih.gov |

| Mysid shrimp (Mysidopsis bahia) | Ethylbenzene | 96-h LC50 | 2.6 | nih.gov |

| Diatom (Skeletonema costatum) | Ethylbenzene | 96-h EC50 (growth inhibition) | 7.7 | nih.gov |

| Freshwater alga (Selenastrum capricornutum) | Ethylbenzene | 96-h EC50 (growth inhibition) | 3.6 | nih.gov |

Mechanism of Non-Specific Narcosis and Cellular Interference

The toxic action of this compound, like other xylene isomers, is often characterized by non-specific narcosis, particularly in aquatic organisms. This phenomenon, also known as baseline toxicity, is a reversible state of inhibited cellular activity caused by the accumulation of the toxicant in biological membranes. The lipophilic nature of this compound facilitates its partitioning into the lipid-rich environments of cell membranes. This disrupts the normal structure and function of the membrane, leading to a range of sublethal and lethal effects.

The primary mechanism of non-specific narcosis involves the interference of the compound with the neuronal membranes. cdc.gov This interference can alter the fluidity and permeability of the membrane, affecting the function of embedded proteins such as ion channels and receptors. wikipedia.org The disruption of these critical cellular components leads to central nervous system depression, a hallmark of narcosis. nih.gov In experimental animals, exposure to xylene isomers has resulted in signs of narcosis, including prostration, incoordination, and behavioral changes. nih.gov

At a cellular level, the interference of this compound extends beyond simple membrane disruption. Its presence can trigger a cascade of cellular stress responses as the organism attempts to metabolize and eliminate the foreign compound. This can lead to the various biochemical and cellular responses detailed in the subsequent sections.

Biochemical and Cellular Responses to Xylene Isomers

Exposure to xylene isomers, including this compound, elicits a range of biochemical and cellular responses as the organism's defense mechanisms are activated. These responses are complex and interconnected, involving xenobiotic biotransformation, antioxidant defense, inflammatory processes, and in cases of severe or prolonged exposure, apoptosis.

Xenobiotic Biotransformation:

Upon entering the body, this compound is recognized as a foreign substance (xenobiotic) and is targeted for biotransformation, primarily in the liver. This process involves a series of enzymatic reactions designed to convert the lipophilic compound into more water-soluble metabolites that can be readily excreted. The primary enzymes involved in the initial phase of xylene metabolism are the cytochrome P450 (CYP) family, particularly CYP2E1. nih.gov These enzymes catalyze the oxidation of the ethyl or methyl groups on the benzene ring. nih.gov

Subsequent enzymatic reactions, part of Phase II metabolism, involve the conjugation of the oxidized intermediates with endogenous molecules such as glucuronic acid or sulfate, further increasing their water solubility for excretion in urine. For instance, m-xylene is metabolized to m-methylhippuric acid, a commonly used biomarker of exposure. nih.gov

Antioxidant Defense:

The metabolism of xylenes can lead to the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components like lipids, proteins, and DNA. researchgate.netnih.gov To counteract this, cells activate their antioxidant defense systems. This includes the upregulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) S-transferases (GSTs). nih.govmdpi.com These enzymes work to neutralize ROS and protect the cell from oxidative damage. Studies on m-xylene have shown an upregulation of enzymes involved in the antioxidant defense system in human bronchial epithelial cells. nih.gov

Inflammatory Response: